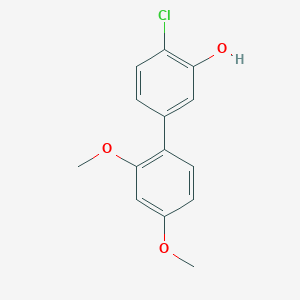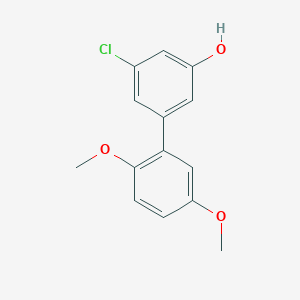
3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2,4-dimethoxyphenyl)phenol (3-C5-D2P) is a phenolic compound with a wide range of applications in the scientific research and laboratory settings. This compound has been studied and used for its various biochemical and physiological effects, as well as its potential for use in various laboratory experiments.
Scientific Research Applications
3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% has been used in various scientific research applications, such as in the study of enzyme inhibition, drug metabolism, and the study of signal transduction pathways. It has also been used as a reagent for the synthesis of other compounds, such as 4-chloro-3-(2,4-dimethoxyphenyl)phenol. In addition, it has been used as a substrate in the study of cytochrome P450 enzymes and as a probe in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that it may act as an agonist or antagonist of certain signal transduction pathways, such as those involving G proteins.
Biochemical and Physiological Effects
3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to modulate the activity of certain signal transduction pathways, such as those involving G proteins. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for long periods of time. Furthermore, it can be used in a variety of laboratory experiments, such as enzyme inhibition, drug metabolism, and signal transduction studies.
On the other hand, there are also some limitations to the use of 3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% in laboratory experiments. It is not water soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Future Directions
The potential future directions for 3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its synthesis method and its potential applications in various laboratory experiments is needed. Furthermore, further research into its potential for use in drug discovery and development is also needed. Finally, further research into its potential for use in medical treatments is also needed.
Synthesis Methods
3-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95% is synthesized from the reaction of 2,4-dimethoxyphenol and chloroacetic acid in the presence of a strong base, such as sodium hydroxide. This reaction is carried out at a temperature of 100-110°C for a period of 1-2 hours. After this time, the reaction mixture is cooled and the product is isolated by filtration. The product is then purified by recrystallization or distillation to obtain the desired purity.
properties
IUPAC Name |
3-chloro-5-(2,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-12-3-4-13(14(8-12)18-2)9-5-10(15)7-11(16)6-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYWNAXTYOXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686050 |
Source


|
| Record name | 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,4-dimethoxyphenyl)phenol | |
CAS RN |
1261888-40-7 |
Source


|
| Record name | 5-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
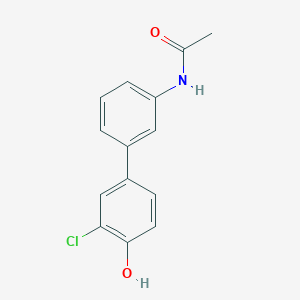
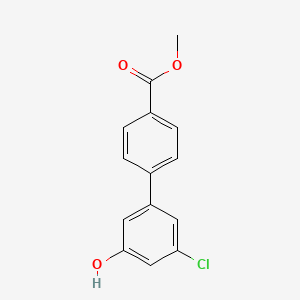


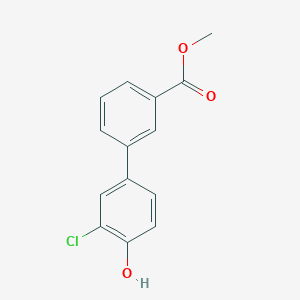
![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
